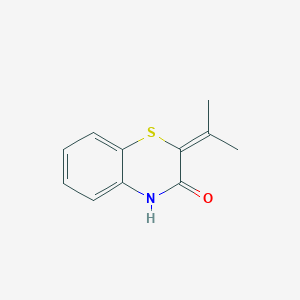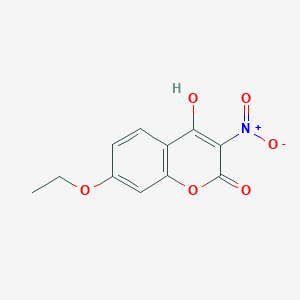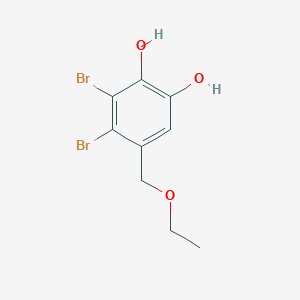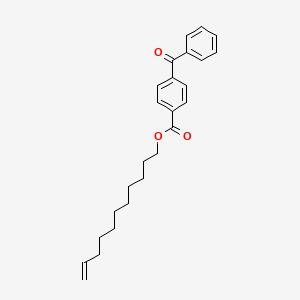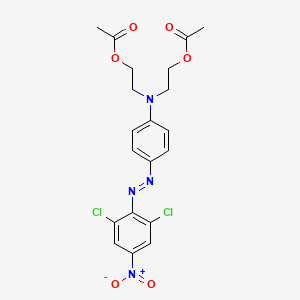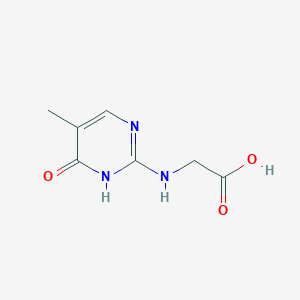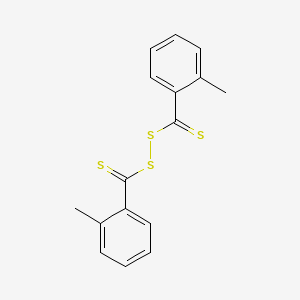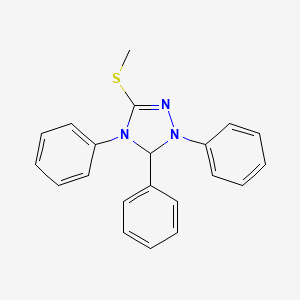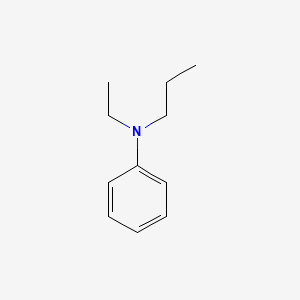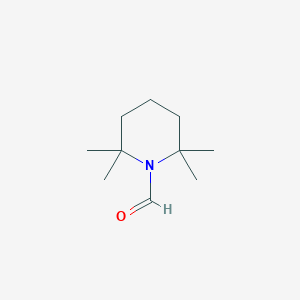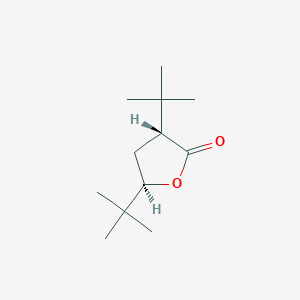![molecular formula C12H23NO2 B14631626 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- CAS No. 57492-55-4](/img/structure/B14631626.png)
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- is a heterocyclic compound with a unique structure that combines elements of pyran and oxazepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are ongoing.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-f]chromene-4,8-diones: These compounds share a similar pyran ring structure and have been studied for their biological activities.
Pyrano[2,3-d]pyrimidine derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)- is unique due to its combination of pyran and oxazepine rings, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
57492-55-4 |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
4-methyl-5-propan-2-yl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C12H23NO2/c1-9(2)11-10-5-4-7-14-12(10)15-8-6-13(11)3/h9-12H,4-8H2,1-3H3 |
Clave InChI |
FGTVPARBFRRRMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2CCCOC2OCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


